1-(3-Chlorophenyl)-2-hydroxypropan-1-one
Overview
Description
1-(3-Chlorophenyl)-2-hydroxypropan-1-one, commonly known as chlorophenol, is an important organic compound widely used in the synthesis of various compounds. It is a colorless, crystalline solid with a melting point of 63-64 oC and a boiling point of 224 oC. Chlorophenol is a member of the phenol family and is used as a precursor in the synthesis of many pharmaceuticals, agrochemicals, and other products.
Scientific Research Applications
Antibacterial Agents : Compounds structurally related to 1-(3-Chlorophenyl)-2-hydroxypropan-1-one have been synthesized and evaluated for their antibacterial efficacy against gram-negative and gram-positive bacteria (Sheikh, Ingle, & Juneja, 2009).
Halogenation Reactions : Research on halogenation of compounds similar to this compound has been conducted, focusing on understanding the rearrangements during halogenation processes (Aitken & Aitken, 2008).
Nonmutagenic Antibacterial Activity : A study found that derivatives of this compound showed specific activity against anaerobic bacteria, indicating potential as nonmutagenic antibacterial agents (Dickens et al., 1991).
Molecular Structure and Electronic Properties : The molecular structure, electronic properties, and chemical reactivity of compounds closely related to this compound have been computationally analyzed, providing insights into their chemical behavior (Adole et al., 2020).
GABAB Receptor Antagonists : Certain compounds resembling this compound have been synthesized as potential GABAB receptor antagonists, which could have implications in neurological research (Abbenante & Prager, 1992).
Substituent Effects in Hydroxylations : Studies have explored the effects of substituents in the hydroxylation reactions of compounds structurally related to this compound, shedding light on reaction mechanisms (Hjelmeland, Aronow, & Trudell, 1977).
Crystal Structure Characterization : The crystal structure of compounds similar to this compound has been investigated, revealing insights into molecular configurations and intermolecular interactions (Wu et al., 2015).
Synthesis of Thiazolidinone Derivatives : Research has been conducted on the synthesis of thiazolidinone derivatives, which are structurally related to this compound, highlighting potential applications in agriculture and pharmaceuticals (Fan, 2011).
Mechanism of Action
Target of Action
For instance, 1-(3-Chlorophenyl)piperazine, a compound with a similar chlorophenyl group, is known to be an agonist of the serotonin (5-HT) receptor subtype 5-HT3 .
Biochemical Pathways
For instance, quinoline derivatives, which share some structural similarities, have been found to inhibit tyrosine kinases, topoisomerase, tubulin polymerization, and DHODH kinase .
Pharmacokinetics
For instance, the in vivo metabolism of 2-[1′-phenyl-3′-(3-chlorophenyl)-2′-propenylyden]hydrazino-3-methyl-4(3H)-quinazolinone, a compound with a similar chlorophenyl group, has been investigated in rats .
Result of Action
For instance, the mitochondrial poison carbonyl cyanide 3-chlorophenyl hydrazone (CCCP), which shares a similar chlorophenyl group, has been found to induce aneugenic effects in primary human fibroblasts .
properties
IUPAC Name |
1-(3-chlorophenyl)-2-hydroxypropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6(11)9(12)7-3-2-4-8(10)5-7/h2-6,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVHLTNNKRCHGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592793 | |
Record name | 1-(3-Chlorophenyl)-2-hydroxypropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
152943-33-4 | |
Record name | 1-(3-Chlorophenyl)-2-hydroxypropan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152943334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-Chlorophenyl)-2-hydroxypropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-CHLOROPHENYL)-2-HYDROXYPROPAN-1-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HLG232MS8B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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